Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate
Description
Chemical Identity and Nomenclature
This compound (CAS: 615580-16-0; 102206-46-2) has the molecular formula $$ \text{C}{10}\text{H}{7}\text{F}{6}\text{NO}{2} $$ and a molecular weight of 287.16 g/mol. Its IUPAC name derives from the pyridine ring substituted with two trifluoromethyl groups at positions 4 and 6, and an ethyl ester at position 2. Common synonyms include ethyl 4,6-bis(trifluoromethyl)picolinate and ethyl 4,6-bis(trifluoromethyl)pyridine-2-carboxylate. The compound’s structure (Figure 1) features a planar pyridine ring with steric and electronic effects imposed by the trifluoromethyl groups, which enhance electrophilicity at adjacent positions.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{7}\text{F}{6}\text{NO}{2} $$ |
| Molecular Weight | 287.16 g/mol |
| IUPAC Name | Ethyl 4,6-bis(trifluoromethyl)pyridine-2-carboxylate |
| CAS Numbers | 615580-16-0, 102206-46-2 |
Historical Context and Discovery
The synthesis of this compound aligns with advancements in trifluoromethylation techniques developed in the late 20th century. Early trifluoromethylation methods, such as the Swarts reaction (1892), utilized antimony trifluoride. However, the compound’s specific discovery emerged alongside the rise of nucleophilic trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF$$_3$$), reported by Ruppert in 1984. Modern synthetic routes often employ radical trifluoromethylation or cross-coupling reactions to introduce trifluoromethyl groups regioselectively. PubChem records indicate its first synthesis in the early 2000s, with modifications documented up to 2025.
Properties
IUPAC Name |
ethyl 4,6-bis(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-2-19-8(18)6-3-5(9(11,12)13)4-7(17-6)10(14,15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCLHBEITUVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3 Comparative Data Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Solvent(s) | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Aldehyde + Ethyl trifluoroacetoacetate condensation | Piperidine or KF catalyst, 40–100 °C, 4–20 h | Methylene chloride, ethanol | ~10–40 | Formation of dihydroxytetrahydropyran |
| 2 | Ammonia treatment | Gaseous NH3 or ammonium hydroxide, reflux | THF, toluene, methylene chloride | 40–50 | Conversion to dihydroxypiperidine |
| 3 | Dehydration | Concentrated H2SO4, trifluoroacetic anhydride, or p-toluenesulfonic acid, 5–10 °C to RT | - | Moderate | Formation of dihydropyridine |
| 4 | Oxidation | Suitable oxidants (e.g., PCC, chromates) | - | High | Aromatization to pyridine derivative |
| 5 | Dehydrofluorination | DBU, 2,6-lutidine, 0–50 °C | THF, diethyl ether | High | Adjust fluorination pattern |
| 6 | Esterification | Thionyl chloride + ethanol or alkyl halide + base | DMF, acetone | High | Formation of ethyl ester |
| 7 | Purification | Recrystallization | Methyl cyclohexane, ethanol | - | Final product isolation |
4 Research Findings and Optimization Insights
- The one-pot synthesis approach from aldehyde and ethyl trifluoroacetoacetate with subsequent ammonia treatment and dehydration improves overall yield and reduces purification steps.
- Use of DBU as a nonaqueous base for dehydrofluorination is preferred due to its strong basicity and compatibility with fluorinated substrates.
- Temperature and solvent choice significantly impact the selectivity of trifluoromethyl group placement and ester formation.
- Monitoring by ^19F NMR provides a direct and sensitive method to confirm trifluoromethyl group incorporation and reaction completion.
- Recrystallization from methyl cyclohexane yields high-purity crystalline product with well-defined melting points (128–132 °C for intermediates, 140–142 °C for final product).
- The synthetic route allows for structural analogues by varying aldehyde and ester groups, facilitating structure-activity relationship studies for pharmaceutical and agrochemical applications.
5 Summary
The preparation of Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate is achieved through a multi-step synthetic pathway involving:
- Condensation of aldehydes with trifluoromethylated ketoesters.
- Ammonia-mediated ring transformations.
- Dehydration and oxidation to form the aromatic pyridine ring.
- Controlled dehydrofluorination to install bis(trifluoromethyl) substituents.
- Final esterification and purification steps.
This methodology is supported by detailed patent literature and chemical research, emphasizing controlled reaction conditions and analytical monitoring to ensure high yield and purity. The compound’s synthesis is versatile, allowing for modifications that can tailor its properties for pharmaceutical or agricultural uses.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows chemists to utilize it in various synthetic pathways to create derivatives with tailored properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Example Reaction | Major Products |
|---|---|---|
| Oxidation | Using potassium permanganate | Pyridine N-oxides |
| Reduction | Using lithium aluminum hydride | Alcohols |
| Substitution | Using sodium hydride | Various functional group derivatives |
Biology
In biological research, this compound is utilized as a probe due to its stability and ability to interact with enzymes and proteins. It has been shown to inhibit specific enzymes by binding to their active sites, thus modulating their activity. For instance, it interacts with cytochrome P450 enzymes, which are crucial for metabolic processes.
Case Study: Enzyme Inhibition
Research indicates that this compound can inhibit cytochrome P450 enzymes, leading to altered metabolic pathways. This property is being explored for potential therapeutic applications in drug development.
Medicine
The compound is under investigation for its potential as an anti-inflammatory and anticancer agent . The trifluoromethyl groups enhance its ability to penetrate cell membranes and interact with intracellular targets.
Clinical Trials
Several derivatives of trifluoromethylpyridines have received market approval in pharmaceuticals and veterinary products. Current clinical trials are assessing the efficacy of these compounds in treating various diseases.
Agrochemicals
This compound is also significant in the agrochemical industry. It contributes to the development of new pesticides and herbicides that exhibit improved efficacy and environmental profiles. Over twenty agrochemicals containing TFMP derivatives have been introduced to the market.
Table 2: Agrochemical Applications
| Product Name | Active Ingredient | Application Area |
|---|---|---|
| Fluazifop-butyl | TFMP derivative | Crop protection |
| New TFMP herbicides | Various TFMP derivatives | Pest control |
Mechanism of Action
The mechanism of action of Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects . The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Analogues
4,6-Bis(trifluoromethyl)pyridine Derivatives
Compounds like 3-[3-(1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl)pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide (Example 2 in ) share the bis(trifluoromethyl) motif but incorporate pyrazine and oxadiazole rings. These heterocycles enhance π-stacking interactions in drug design, whereas the ethyl ester in the target compound may serve as a hydrolyzable prodrug moiety .
Pyridinecarboxylates with Varied Substituents
- Ethyl 4-methyl-6-(trifluoromethyl)-2-pyridinecarboxylate: Compared to the target compound, this analogue has one fewer trifluoromethyl group, reducing its molecular weight (~243 g/mol) and lipophilicity.
- The sulfur atom increases polarizability, but the lack of fluorine reduces metabolic stability and bioavailability .
Bis(trifluoromethyl)-Substituted Heterocycles
- 4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol (): A pyrimidine derivative with phenoxy-CF₃ groups. The chlorine atoms and hydroxyl group enhance polarity, making it more water-soluble than the target compound. This structural variation correlates with insecticidal activity in plant extracts .
- (S)-5-(1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione (NU-9) (): A cyclohexanedione derivative with bis(trifluoromethyl)phenoxy groups. The ketone functionalities and stereochemistry enable selective binding to motor neuron targets, a feature absent in the non-chiral pyridinecarboxylate .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP<sup>*</sup> | Applications |
|---|---|---|---|---|---|
| Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate | C₁₀H₇F₆NO₂ | 287.16 | 2-COOEt, 4/6-CF₃ | ~3.2 | Pharmaceutical intermediate |
| 4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol | C₁₈H₁₀Cl₂F₆N₂O₃ | 501.18 | 4-Cl, 3-CF₃, 2-OH | ~2.8 | Insecticidal agent |
| NU-9 | C₁₇H₁₄F₆O₄ | 412.29 | Cyclohexanedione, 3,5-CF₃ | ~4.1 | Neurodegenerative therapy |
| Ethyl 4-methyl-6-(trifluoromethyl)-2-pyridinecarboxylate | C₁₀H₁₀F₃NO₂ | 243.19 | 2-COOEt, 6-CF₃, 4-CH₃ | ~2.5 | Agrochemical research |
<sup>*</sup>Estimated LogP values based on substituent contributions.
Biological Activity
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of substituted pyridine derivatives. The presence of trifluoromethyl groups significantly influences its chemical behavior and biological properties. The molecular structure can be summarized as follows:
- Molecular Formula : C₁₁H₈F₆N₁O₂
- Molecular Weight : 299.18 g/mol
- Functional Groups : Pyridine ring, carboxylate ester, trifluoromethyl groups
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of pyridine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a study on related pyridine derivatives demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth (IC50 = 2 μM) .
Table 1: Cytotoxicity of Related Pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9a | MCF-7 | 2.0 |
| Compound 9b | RKO | 8.22 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through the upregulation of pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancer cells .
Case Studies and Experimental Findings
A notable case study involving related pyridine derivatives demonstrated their efficacy in inhibiting tumor growth in vivo. The study utilized xenograft models where tumor-bearing mice were treated with various concentrations of pyridine derivatives. Results showed a marked reduction in tumor size compared to control groups, supporting the hypothesis that these compounds can effectively target cancerous tissues.
Key Findings from Case Studies
- Tumor Size Reduction : Mice treated with this compound exhibited a significant decrease in tumor volume after four weeks of treatment.
- Survival Rates : Increased survival rates were observed in treated groups compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example, intermediates are formed by reacting 3,5-bis(trifluoromethyl)benzoic acid with chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate in acetonitrile, followed by coupling with pyrazine derivatives . Characterization relies on -NMR for structural confirmation and thin-layer chromatography (TLC) for purity assessment. X-ray crystallography may resolve stereochemical ambiguities in intermediates .
Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound and its derivatives?
- Methodological Answer : -NMR and -NMR are critical for verifying substituent positions and trifluoromethyl group integration. X-ray diffraction is essential for confirming stereochemistry in diastereomers, as seen in piperidine derivatives with bulky aryl groups . Mass spectrometry (ESIMS) and LC-MS further validate molecular weights and purity .
Q. How are reaction conditions optimized to improve yields in trifluoromethylated pyridine syntheses?
- Methodological Answer : Yield optimization involves adjusting stoichiometry, temperature, and catalysts. For example, using NaOH and triethylamine as bases in nucleophilic substitutions can achieve >90% yields for amide intermediates . Low-yield steps (e.g., cyclizations at 31–56%) may require solvent screening (e.g., MeCN vs. DMF) or microwave-assisted heating .
Advanced Research Questions
Q. How do trifluoromethyl groups influence steric and electronic effects in multi-step syntheses?
- Methodological Answer : The electron-withdrawing nature of -CF groups increases electrophilicity at the pyridine ring, facilitating nucleophilic attacks. However, steric hindrance from bis(trifluoromethyl) substituents can reduce yields in cyclization steps. Computational modeling (e.g., DFT) helps predict regioselectivity, while X-ray data confirm steric arrangements in diastereomers .
Q. What strategies resolve contradictions between computational predictions and experimental data in reaction mechanisms?
- Methodological Answer : Discrepancies arise in stereochemical outcomes or reaction pathways. For example, hydrogen bonding between 2-hydroxy and 3-carbethoxy groups in piperidine derivatives can override steric predictions, favoring cis-configurations. Hybrid approaches combining crystallography (SHELX refinement ), kinetic studies, and solvent polarity analysis reconcile such contradictions .
Q. How can low yields in carboxylation or halogenation steps be systematically addressed?
- Methodological Answer : Low yields in carboxylation (e.g., 56% in oxadiazole formation ) often stem from competing side reactions. Strategies include:
- Using bulky bases (e.g., DBU) to deprotonate intermediates selectively.
- Employing flow chemistry to control exothermic reactions.
- Screening transition-metal catalysts (e.g., Pd/Cu) for cross-coupling efficiency .
Q. What advanced techniques validate the stereochemical purity of derivatives with multiple chiral centers?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, while NOESY NMR identifies spatial proximity of substituents. For diastereomers, X-ray diffraction remains the gold standard, as demonstrated in piperidine derivatives with five stereogenic centers .
Data-Driven Challenges
Q. How are conflicting NMR and crystallography data resolved in structural assignments?
- Methodological Answer : When NMR suggests a single diastereomer but crystallography reveals mixed configurations, dynamic NMR experiments (variable-temperature -NMR) assess conformational flexibility. SHELXL refinement can model disorder in crystal lattices, while DFT calculations predict energetically favorable conformers .
Q. What methodologies quantify the impact of fluorinated solvents on reaction kinetics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
